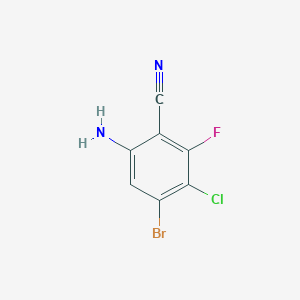

6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile

CAS No.:

Cat. No.: VC13821175

Molecular Formula: C7H3BrClFN2

Molecular Weight: 249.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrClFN2 |

|---|---|

| Molecular Weight | 249.47 g/mol |

| IUPAC Name | 6-amino-4-bromo-3-chloro-2-fluorobenzonitrile |

| Standard InChI | InChI=1S/C7H3BrClFN2/c8-4-1-5(12)3(2-11)7(10)6(4)9/h1H,12H2 |

| Standard InChI Key | VLVZAEHMKMKJFB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Br)Cl)F)C#N)N |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)Cl)F)C#N)N |

Introduction

Molecular Structure and Substituent Effects

The compound’s benzene ring is substituted at four positions:

-

Amino group (-NH) at position 6

-

Bromo (-Br) at position 4

-

Chloro (-Cl) at position 3

-

Fluoro (-F) at position 2

-

Nitrile (-CN) at position 1

This arrangement creates a sterically congested structure with pronounced electronic effects. The nitrile group’s strong electron-withdrawing nature, combined with the inductive effects of halogens, polarizes the aromatic ring, enhancing susceptibility to electrophilic and nucleophilic attacks. The amino group introduces a potential site for further functionalization, such as acylation or diazotization .

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| CAS Number | 2250339-77-4 |

| Molecular Formula | |

| Molecular Weight | 249.47 g/mol |

| Halogen Content | Br (32.05%), Cl (14.23%), F (7.62%) |

| Functional Groups | -NH, -CN, -Br, -Cl, -F |

Synthesis and Manufacturing Considerations

While no explicit synthesis route for 6-amino-4-bromo-3-chloro-2-fluorobenzonitrile is documented in the provided sources, analogous benzonitrile preparations suggest a multi-step strategy. A plausible pathway involves:

-

Halogenation: Sequential bromination and chlorination of a fluorobenzonitrile precursor.

-

Amination: Introduction of the amino group via nitration followed by reduction or direct amination using ammonia under controlled conditions .

The patent US3742014A highlights the use of alkanesulphonamides and phosphorus pentachloride to convert benzoic acids to benzonitriles at elevated temperatures (150–190°C) . Adapting this method, the target compound could be synthesized from a suitably substituted benzoic acid derivative, though regioselectivity challenges due to competing halogen reactivities must be addressed.

Physicochemical Properties and Stability

Available data from supplier catalogs indicate the compound is provided at ≥95% purity, typically as a solid . Key properties remain uncharacterized in public domains, but inferences can be drawn:

-

Solubility: Likely low in polar solvents due to halogenation; moderate solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Thermal Stability: Expected decomposition above 200°C, consistent with nitrile and halogenated aromatics.

-

Hydrolytic Sensitivity: The nitrile group may hydrolyze to carboxylic acids under strongly acidic or basic conditions.

Applications in Chemical Research

Pharmaceutical Intermediates

The compound’s halogen-rich structure positions it as a candidate for synthesizing kinase inhibitors or antimicrobial agents. For example, bromo and chloro substituents are common in drugs targeting protein-protein interactions, while the amino group enables conjugation with pharmacophores .

Materials Science

In polymer chemistry, the nitrile group can participate in cycloaddition reactions to form high-performance resins. The fluorine atom may enhance thermal stability and reduce dielectric constants in electronic materials.

Comparative Analysis with Analogous Compounds

4-Bromo-3-chloro-2-fluorobenzonitrile (CAS 1160574-68-4)

This analog lacks the amino group, reducing its utility in reactions requiring nucleophilic sites. Its molecular formula () and weight (234.45 g/mol) reflect the absence of the -NH moiety .

6-Amino-3-chloro-2-fluorobenzonitrile (CAS 1000577-64-9)

With a molecular weight of 170.57 g/mol (), this compound lacks bromine, limiting its applicability in Suzuki-Miyaura couplings, where bromoarenes are preferred substrates .

Future Directions and Research Gaps

-

Physicochemical Profiling: Experimental determination of melting point, solubility, and spectral data (NMR, IR).

-

Catalytic Studies: Exploring palladium-catalyzed cross-couplings to synthesize biaryl structures.

-

Biological Screening: Assessing antimicrobial or anticancer activity in collaboration with pharmacological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume